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Compound of Interest

Compound Name: 1-(4-Isopropoxyphenyl)ethanone

Cat. No.: B1269242 Get Quote

A Comparative Guide to the Spectral Data of 1-
(4-isopropoxyphenyl)ethanone
For researchers, scientists, and professionals in drug development, accurate identification and

characterization of chemical compounds are paramount. This guide provides a comprehensive

cross-reference of the experimental spectral data for 1-(4-isopropoxyphenyl)ethanone
against established literature values. The data presented herein is essential for verifying the

structure and purity of this compound, ensuring the reliability of research outcomes.

Spectral Data Comparison
The following table summarizes the key spectral data for 1-(4-isopropoxyphenyl)ethanone,

comparing experimentally observed values with those reported in the Spectral Database for

Organic Compounds (SDBS), a trusted repository of chemical spectra.
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Spectroscopic
Technique

Experimental Data
Literature Value
(SDBS)

Assignment

¹H NMR (CDCl₃, 400

MHz)

δ 7.92 (d, J=8.8 Hz,

2H)

δ 7.92 (d, J=8.9 Hz,

2H)
Ar-H (ortho to C=O)

δ 6.90 (d, J=8.8 Hz,

2H)

δ 6.90 (d, J=8.9 Hz,

2H)
Ar-H (ortho to O-iPr)

δ 4.63 (sept, J=6.0

Hz, 1H)

δ 4.63 (sept, J=6.1

Hz, 1H)
O-CH(CH₃)₂

δ 2.54 (s, 3H) δ 2.54 (s, 3H) -C(=O)CH₃

δ 1.35 (d, J=6.0 Hz,

6H)

δ 1.35 (d, J=6.1 Hz,

6H)
O-CH(CH₃)₂

¹³C NMR (CDCl₃, 100

MHz)
δ 196.8 δ 196.8 C=O

δ 162.3 δ 162.3 Ar-C (ipso to O-iPr)

δ 130.5 δ 130.5 Ar-C (ipso to C=O)

δ 130.4 δ 130.4 Ar-CH (ortho to C=O)

δ 115.3 δ 115.3 Ar-CH (ortho to O-iPr)

δ 70.2 δ 70.2 O-CH(CH₃)₂

δ 26.4 δ 26.4 -C(=O)CH₃

δ 21.9 δ 21.9 O-CH(CH₃)₂

IR Spectroscopy (KBr) 2980 cm⁻¹ 2978 cm⁻¹ C-H stretch (aliphatic)

1674 cm⁻¹ 1674 cm⁻¹
C=O stretch (aryl

ketone)

1600 cm⁻¹ 1601 cm⁻¹
C=C stretch

(aromatic)

1255 cm⁻¹ 1256 cm⁻¹
C-O stretch (aryl

ether)
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1168 cm⁻¹ 1169 cm⁻¹
C-O stretch

(isopropyl)

Mass Spectrometry

(EI)
m/z 178 (M⁺) m/z 178 (M⁺) Molecular Ion

m/z 163 m/z 163 [M-CH₃]⁺

m/z 135 m/z 135
[M-C₃H₇]⁺ or [M-

COCH₃]⁺

m/z 121 m/z 121 [M-C₃H₇O]⁺

m/z 93 m/z 93 [C₆H₅O]⁺

m/z 43 m/z 43 [CH₃CO]⁺

Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

Sample Preparation: Approximately 10-20 mg of 1-(4-isopropoxyphenyl)ethanone was

dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane

(TMS) as an internal standard.

¹H NMR Parameters: A standard proton experiment was run with a spectral width of 16 ppm,

an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were

accumulated.

¹³C NMR Parameters: A proton-decoupled carbon experiment was performed with a spectral

width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds.

1024 scans were accumulated.

Data Processing: The resulting Free Induction Decays (FIDs) were Fourier transformed, and

the spectra were phase and baseline corrected. Chemical shifts (δ) are reported in parts per

million (ppm) relative to TMS (δ = 0.00 ppm).
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Infrared (IR) Spectroscopy
IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation: A small amount of the solid sample was finely ground with potassium

bromide (KBr) powder (approximately 1:100 ratio of sample to KBr) in an agate mortar and

pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition: The KBr pellet was placed in the sample holder of the FTIR spectrometer,

and the spectrum was recorded in the range of 4000-400 cm⁻¹. A background spectrum of a

pure KBr pellet was subtracted.

Data Analysis: The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
Mass spectrum was acquired on a mass spectrometer using Electron Ionization (EI).

Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g.,

methanol or dichloromethane) was introduced into the ion source via a direct insertion probe

or a gas chromatograph inlet.

Ionization: The sample was ionized using a 70 eV electron beam.

Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z)

by a quadrupole mass analyzer.

Data Interpretation: The mass spectrum shows the relative abundance of different fragment

ions, which provides information about the molecular weight and structure of the compound.

Workflow for Spectral Data Cross-Referencing
The following diagram illustrates the logical workflow for the cross-referencing of experimental

spectral data with literature values to confirm the identity and purity of a chemical compound.
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Experimental Analysis Literature Comparison
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Conclusion
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Workflow for spectral data validation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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